molecular formula C13H22ClN B13051241 (R)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl

(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl

Cat. No.: B13051241
M. Wt: 227.77 g/mol
InChI Key: VQXWQXANDPCDJY-BTQNPOSSSA-N
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Description

®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl is a chiral amine compound that belongs to the class of substituted phenylalkylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenyl derivatives.

    Chiral Resolution: The chiral center is introduced through a resolution process, often using chiral catalysts or reagents.

    Amine Formation: The amine group is introduced through reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions, such as:

    Catalysts: Use of efficient catalysts to increase yield.

    Temperature and Pressure: Controlled temperature and pressure conditions to ensure the desired reaction pathway.

    Purification: Advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to simpler amines or hydrocarbons.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential use in the development of pharmaceuticals.

    Industry: Used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2,5-Dimethylphenyl)pentan-1-amine hcl: The enantiomer of the compound.

    1-(2,5-Dimethylphenyl)pentan-1-amine: The non-chiral version.

    Other Phenylalkylamines: Compounds with similar structures but different substituents.

Uniqueness

®-1-(2,5-Dimethylphenyl)pentan-1-amine hcl is unique due to its specific chiral configuration, which may result in different biological activities and properties compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C13H22ClN

Molecular Weight

227.77 g/mol

IUPAC Name

(1R)-1-(2,5-dimethylphenyl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C13H21N.ClH/c1-4-5-6-13(14)12-9-10(2)7-8-11(12)3;/h7-9,13H,4-6,14H2,1-3H3;1H/t13-;/m1./s1

InChI Key

VQXWQXANDPCDJY-BTQNPOSSSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC(=C1)C)C)N.Cl

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)C)C)N.Cl

Origin of Product

United States

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